molecular formula C17H14ClN3OS B5971576 6-amino-2-[(2-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone

6-amino-2-[(2-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone

Cat. No.: B5971576
M. Wt: 343.8 g/mol
InChI Key: NRYIREXLENEDLB-UHFFFAOYSA-N
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Description

6-amino-2-[(2-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of an amino group, a chlorobenzyl group, a sulfanyl group, and a phenyl group attached to a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-[(2-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then reacted with 5-phenyl-4(3H)-pyrimidinone in the presence of a base such as sodium hydroxide to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-[(2-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-amino-2-[(2-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-2-[(2-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-2-[(2,5-dichlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone
  • 6-amino-2-[(2-fluorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone
  • 6-amino-2-[(2-methylbenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone

Uniqueness

6-amino-2-[(2-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone is unique due to the presence of the chlorobenzyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specific applications in research and industry.

Properties

IUPAC Name

4-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c18-13-9-5-4-8-12(13)10-23-17-20-15(19)14(16(22)21-17)11-6-2-1-3-7-11/h1-9H,10H2,(H3,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYIREXLENEDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(NC2=O)SCC3=CC=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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